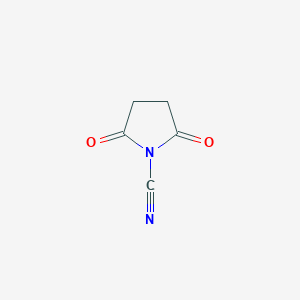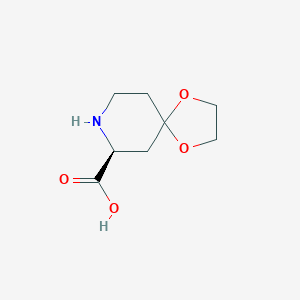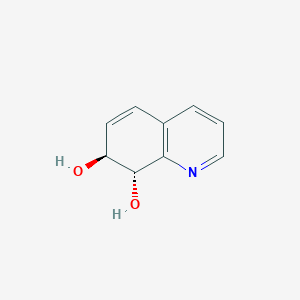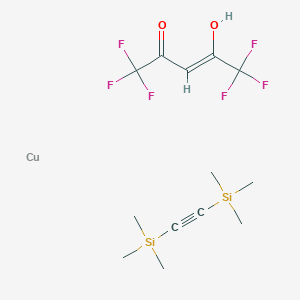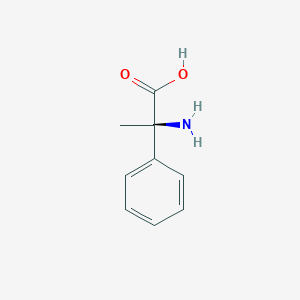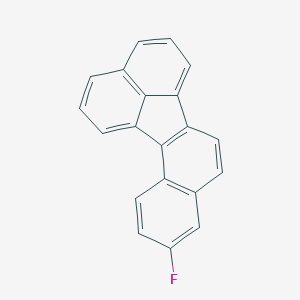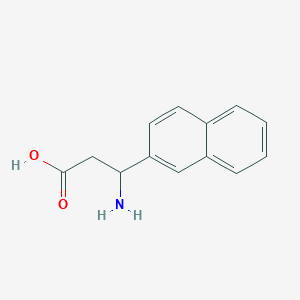
Bruceine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bruceine I is a natural compound that is derived from the seeds of the plant Brucea javanica. It has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including cancer, malaria, and inflammation. In recent years, Bruceine I has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Bruceine I is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Bruceine I also has antimalarial properties by inhibiting the growth and replication of the malaria parasite. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Bruceine I has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and proteasome, which are involved in cancer cell growth and proliferation. Bruceine I also has antioxidant properties and can scavenge free radicals, which can cause cellular damage. In addition, it has been found to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bruceine I in lab experiments is that it is a natural compound and has low toxicity compared to synthetic drugs. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Bruceine I is not fully understood, which can make it challenging to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on Bruceine I. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its use in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action of Bruceine I and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, Bruceine I is a natural compound that has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases. It has been extensively studied for its anticancer, antimalarial, anti-inflammatory, and antiviral properties. Bruceine I has several biochemical and physiological effects, including inhibiting the activity of various enzymes and regulating the activity of immune cells. While there are advantages and limitations to using Bruceine I in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Bruceine I involves the extraction of the compound from the seeds of Brucea javanica. The seeds are first crushed and then extracted with a solvent such as ethanol or methanol. The resulting extract is then purified using various techniques such as chromatography or crystallization. The final product is a white crystalline powder that is highly pure and has a melting point of around 220-225°C.
Applications De Recherche Scientifique
Bruceine I has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antimalarial, anti-inflammatory, and antiviral properties. In addition, Bruceine I has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
130705-31-6 |
|---|---|
Nom du produit |
Bruceine I |
Formule moléculaire |
C22H28O9 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
ethyl (1R,2R,6R,8R,13S,14R,15R,16S,17S)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C22H28O9/c1-4-29-19(28)22-12-6-14(24)31-13-5-10-9(2)15(25)11(23)7-20(10,3)17(16(26)18(22)27)21(12,13)8-30-22/h10,12-13,16-18,25-27H,4-8H2,1-3H3/t10-,12+,13+,16+,17+,18-,20-,21+,22-/m0/s1 |
Clé InChI |
CMVMKMSNNMBUMZ-UTQVZMMYSA-N |
SMILES isomérique |
CCOC(=O)[C@@]12[C@@H]3CC(=O)O[C@H]4[C@]3(CO1)[C@H]([C@H]([C@@H]2O)O)[C@]5(CC(=O)C(=C([C@@H]5C4)C)O)C |
SMILES |
CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
SMILES canonique |
CCOC(=O)C12C3CC(=O)OC4C3(CO1)C(C(C2O)O)C5(CC(=O)C(=C(C5C4)C)O)C |
Synonymes |
bruceine I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



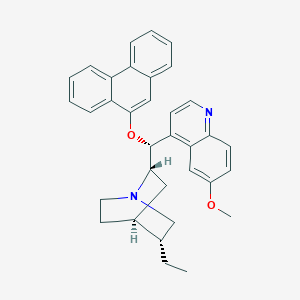
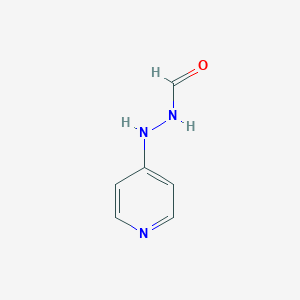
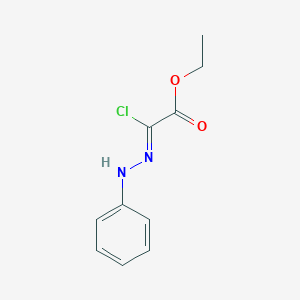
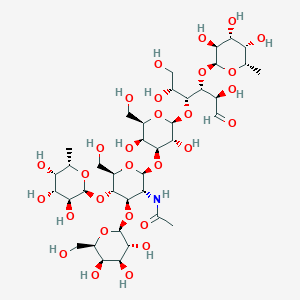
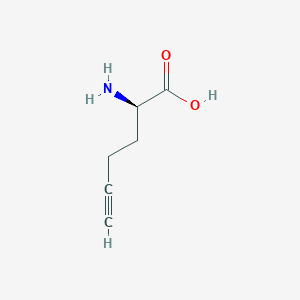
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
